(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile
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Overview
Description
Mechanism of Action
Target of Action
The primary target of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is the Acetylcholine receptor subunit beta . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals across the synapse.
Mode of Action
Upon binding to the acetylcholine receptor, this compound induces a significant conformational change that affects all subunits of the receptor . This leads to the opening of an ion-conducting channel across the plasma membrane, allowing sodium ions to flow through .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the acetylcholine receptor. For instance, the compound is stored at a temperature of 28°C to maintain its stability .
Preparation Methods
The synthesis of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form ketones or aldehydes.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Scientific Research Applications
(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile can be compared with other similar compounds, such as:
(3-Nitrophenyl)(pyrrolidin-1-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, which affects its reactivity and applications.
(3-Nitrophenyl)(pyrrolidin-1-yl)acetone:
These comparisons highlight the unique features of this compound, such as its nitrile group, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPSAKTWCHPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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